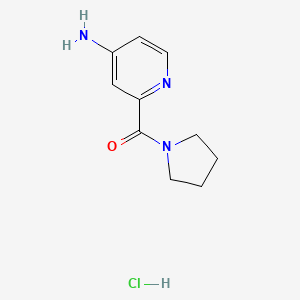
(4-Aminopiridin-2-il)-pirrolidin-1-ilmetanona; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with an amino group at the 4-position and a pyrrolidine ring attached to the 2-position via a methanone linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
(4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-aminopyridine, undergoes a reaction with a suitable acylating agent, such as acetic anhydride, to form the corresponding acylated pyridine intermediate.
Introduction of the Pyrrolidine Ring: The acylated intermediate is then reacted with pyrrolidine under basic conditions to form the desired (4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of (4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the methanone linkage.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can influence various cellular processes, such as cell proliferation, apoptosis, and neurotransmission.
Comparación Con Compuestos Similares
(4-Aminopyridin-2-yl)pyrazine: Shares the pyridine ring but has a pyrazine ring instead of a pyrrolidine ring.
(4-Aminopyridin-2-yl)morpholine: Features a morpholine ring instead of a pyrrolidine ring.
(4-Aminopyridin-2-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness:
Structural Differences: The presence of the pyrrolidine ring in (4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride imparts unique steric and electronic properties, influencing its reactivity and biological activity.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs, making it a valuable compound for targeted research.
Propiedades
IUPAC Name |
(4-aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCUNHMRCUHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

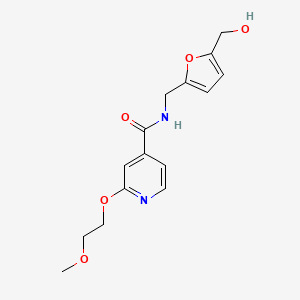
![N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2523769.png)
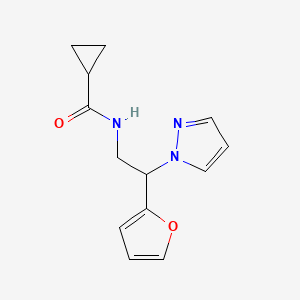
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
![methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2523776.png)
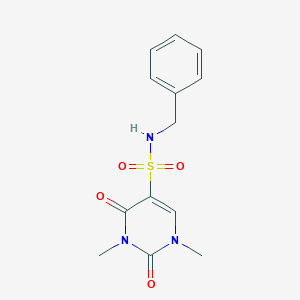
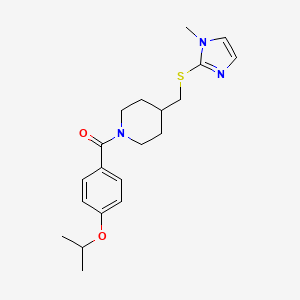
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)
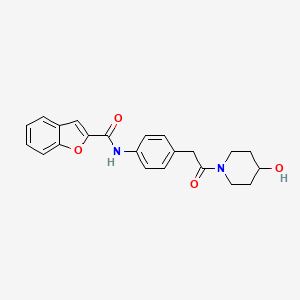

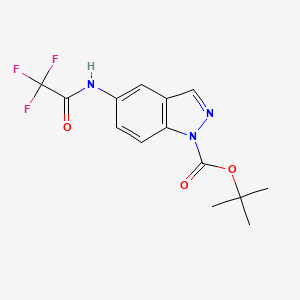
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
